molecular formula C16H11NO3S B11675036 (2Z)-2-({[(4-methylphenyl)carbonyl]oxy}imino)-1-benzothiophen-3(2H)-one

(2Z)-2-({[(4-methylphenyl)carbonyl]oxy}imino)-1-benzothiophen-3(2H)-one

Cat. No.: B11675036
M. Wt: 297.3 g/mol
InChI Key: BBFIYSIQJNYGHB-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE is a complex organic compound with a unique structure that includes a benzothiophene core and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE typically involves the condensation of 3-oxo-2,3-dihydro-1-benzothiophene with 4-methylbenzoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO 4-METHYLBENZOATE, particularly its benzothiophene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino] 4-methylbenzoate

InChI

InChI=1S/C16H11NO3S/c1-10-6-8-11(9-7-10)16(19)20-17-15-14(18)12-4-2-3-5-13(12)21-15/h2-9H,1H3/b17-15-

InChI Key

BBFIYSIQJNYGHB-ICFOKQHNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.